tert-Butyl (R)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl ®-3-hydroxy-1-oxa-8-azaspiro[45]decane-8-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
The synthesis of tert-Butyl ®-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. This reaction is carried out in toluene under reflux conditions for about 2 hours . The resulting mixture is then subjected to column chromatography to isolate the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to improve yield and purity.
Chemical Reactions Analysis
tert-Butyl ®-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or oxygen atoms. Common reagents used in these reactions include hydrazine hydrate, hydrogen chloride, and various acylating agents.
Scientific Research Applications
tert-Butyl ®-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl ®-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds such as:
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl (3R)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h10,15H,4-9H2,1-3H3/t10-/m1/s1 |
InChI Key |
HCDWHGFENXBNSC-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C[C@H](CO2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)O |
Origin of Product |
United States |
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